Cas no 2350-99-4 (2-(4-methylphenyl)aminoacetohydrazide)

2-(4-methylphenyl)aminoacetohydrazide structure
2350-99-4 structure
Product Name:2-(4-methylphenyl)aminoacetohydrazide
CAS No:2350-99-4
MF:C9H13N3O
MW:179.219021558762
CID:286689
PubChem ID:302675
Update Time:2025-07-23

2-(4-methylphenyl)aminoacetohydrazide Chemical and Physical Properties

Names and Identifiers

    • Glycine,N-(4-methylphenyl)-, hydrazide
    • 2-(4-methylanilino)acetohydrazide
    • P-TOLYLAMINO-ACETIC ACID HYDRAZIDE
    • 2-(p-toluidino)acetohydrazide
    • 2-[(4-methylphenyl)amino]acetohydrazide
    • 4-methylphenylaminoacetohydrazide
    • 4-methylphenylaminoethanehydrazide
    • AC1L711D
    • AC1Q2MKP
    • CTK8G2669
    • N-p-tolyl-glycine hydrazide
    • NSC190357
    • Oprea1_109614
    • Oprea1_741609
    • p-toluidinoacetohydrazide
    • SureCN2321477
    • CS-0219337
    • SB86396
    • NSC-190357
    • AKOS000116174
    • CAA35099
    • 2- Nitro -4- chloro -diphenyl ether
    • BB 0221458
    • 2350-99-4
    • DTXSID00307203
    • 4-methylphenylamino acetohydrazide
    • MFCD02255620
    • SCHEMBL2321477
    • EN300-03736
    • Z56869291
    • 2-(4-methylphenyl)aminoacetohydrazide
    • MDL: MFCD02255620
    • Inchi: 1S/C9H13N3O/c1-7-2-4-8(5-3-7)11-6-9(13)12-10/h2-5,11H,6,10H2,1H3,(H,12,13)
    • InChI Key: HDEJVCWERFAFIO-UHFFFAOYSA-N
    • SMILES: O=C(CNC1C=CC(C)=CC=1)NN

Computed Properties

  • Exact Mass: 179.10599
  • Monoisotopic Mass: 179.106
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 164
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 67.2Ų

Experimental Properties

  • Density: 1.184
  • Boiling Point: 432.5°Cat760mmHg
  • Flash Point: 215.4°C
  • Refractive Index: 1.61
  • PSA: 67.15
  • LogP: 1.56100

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2-(4-methylphenyl)aminoacetohydrazide Suppliers

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(CAS:2350-99-4)2-(4-methylphenyl)aminoacetohydrazide
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Quantity:10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 21:11
Price ($):2462
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Additional information on 2-(4-methylphenyl)aminoacetohydrazide

Professional Introduction to Compound with CAS No. 2350-99-4 and Product Name: 2-(4-methylphenyl)aminoacetohydrazide

2-(4-methylphenyl)aminoacetohydrazide, identified by its Chemical Abstracts Service (CAS) number 2350-99-4, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a benzylamine moiety linked to an acetohydrazide group, has garnered attention due to its structural versatility and potential applications in the development of novel therapeutic agents.

The molecular structure of 2-(4-methylphenyl)aminoacetohydrazide consists of a phenyl ring substituted with a methyl group at the para position, connected to an amine group that further extends into an acetohydrazide moiety. This configuration provides a unique platform for chemical modifications, enabling the synthesis of derivatives with tailored biological activities. The presence of both the amine and hydrazide functionalities makes this compound a valuable intermediate in the construction of more complex molecules, particularly in the realm of drug discovery.

In recent years, there has been growing interest in the exploration of acetohydrazide-containing compounds due to their diverse pharmacological profiles. These compounds have been investigated for their potential roles as intermediates in the synthesis of antimicrobial, anti-inflammatory, and anticancer agents. The hydrazide group, in particular, is known for its ability to participate in condensation reactions with carbonyl compounds, forming hydrazones. This reactivity has been leveraged in the development of various pharmacophores that exhibit significant therapeutic potential.

One of the most compelling aspects of 2-(4-methylphenyl)aminoacetohydrazide is its utility as a building block for more complex scaffolds. The benzylamine portion of the molecule can be further functionalized through various chemical transformations, such as alkylation, acylation, or coupling reactions with heterocyclic systems. These modifications have led to the discovery of several novel compounds with improved pharmacokinetic properties and enhanced target specificity. For instance, derivatives of this compound have been explored as inhibitors of enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer.

The pharmacological investigation of 2-(4-methylphenyl)aminoacetohydrazide and its derivatives has revealed several promising avenues for therapeutic intervention. Studies have demonstrated that certain modifications to the core structure can modulate the binding affinity and selectivity of these compounds towards specific biological targets. This has been particularly evident in the development of kinase inhibitors, where subtle changes in the substituent pattern can significantly alter the potency and efficacy of the final drug candidates.

Moreover, the incorporation of computational chemistry techniques has further accelerated the discovery process for acetohydrazide-based compounds. Molecular modeling and virtual screening have enabled researchers to predict the binding modes and interactions of these molecules with biological targets, thereby facilitating the rational design of more effective therapeutic agents. These computational approaches have been particularly valuable in identifying lead compounds that exhibit high affinity for disease-related proteins.

In conclusion, 2-(4-methylphenyl)aminoacetohydrazide (CAS No. 2350-99-4) represents a versatile and promising compound in pharmaceutical research. Its unique structural features and reactivity make it an invaluable intermediate for synthesizing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound and its derivatives, it is expected to play an increasingly important role in drug discovery and development.

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Amadis Chemical Company Limited
(CAS:2350-99-4)2-(4-methylphenyl)aminoacetohydrazide
A1234575
Purity:99%
Quantity:10g
Price ($):2462
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